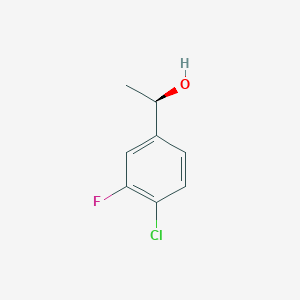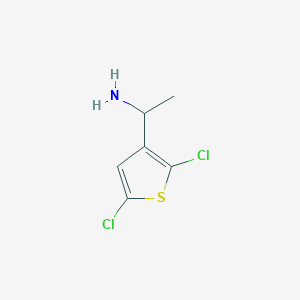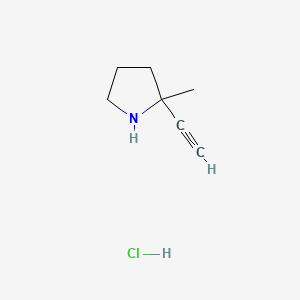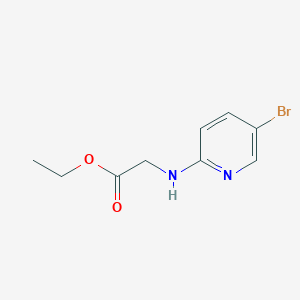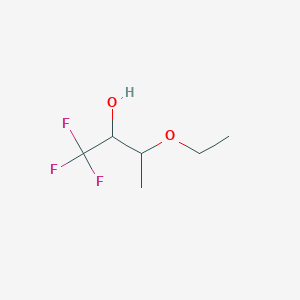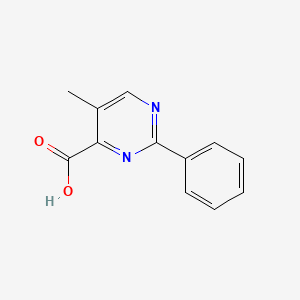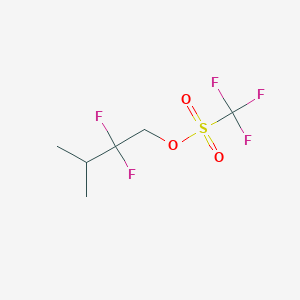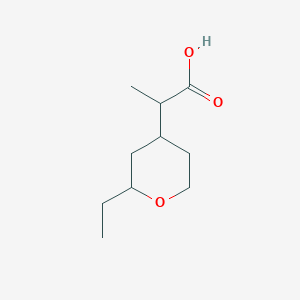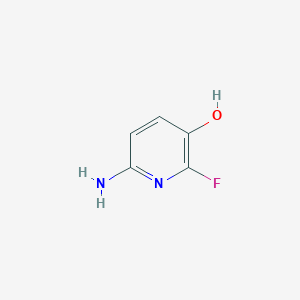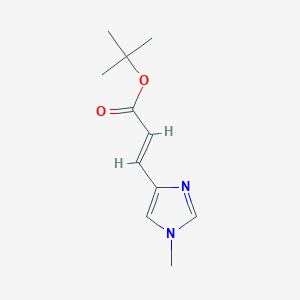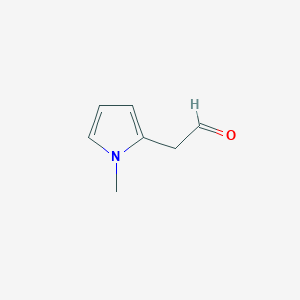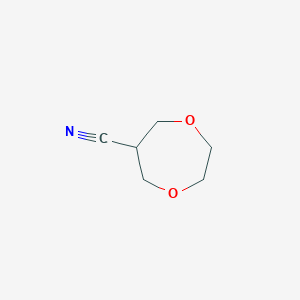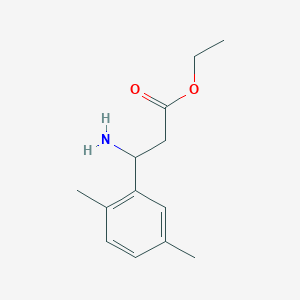
6-Fluoroindoline-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoroindoline-2-carboxylic acid hydrochloride is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroindoline-2-carboxylic acid hydrochloride typically involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method is efficient and yields the desired fluorinated indole derivatives without significant side products . The reaction conditions often include the use of copper catalysts, such as CuPy2Cl2, in ethanol as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoroindoline-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring .
Aplicaciones Científicas De Investigación
6-Fluoroindoline-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated indole derivatives.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways and interactions.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Fluoroindoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to various receptors and enzymes, thereby modulating their activity. This can result in various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoroindoline-2,3-dione: A precursor in the synthesis of 6-Fluoroindoline-2-carboxylic acid hydrochloride.
Indole-2-carboxylic acid: A non-fluorinated analog with different chemical and biological properties.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Another fluorinated indole derivative with antiviral activity.
Uniqueness
This compound is unique due to the specific position of the fluorine atom on the indole ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H9ClFNO2 |
|---|---|
Peso molecular |
217.62 g/mol |
Nombre IUPAC |
6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8FNO2.ClH/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6;/h1-2,4,8,11H,3H2,(H,12,13);1H |
Clave InChI |
XHDBAZSWVVPCDK-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=C1C=CC(=C2)F)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


